N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11385994
InChI: InChI=1S/C17H17ClN2O7/c1-24-13-7-11(14(25-2)6-10(13)18)19-17(21)9-5-15(26-3)16(27-4)8-12(9)20(22)23/h5-8H,1-4H3,(H,19,21)
SMILES: COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl
Molecular Formula: C17H17ClN2O7
Molecular Weight: 396.8 g/mol

N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

CAS No.:

Cat. No.: VC11385994

Molecular Formula: C17H17ClN2O7

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide -

Specification

Molecular Formula C17H17ClN2O7
Molecular Weight 396.8 g/mol
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
Standard InChI InChI=1S/C17H17ClN2O7/c1-24-13-7-11(14(25-2)6-10(13)18)19-17(21)9-5-15(26-3)16(27-4)8-12(9)20(22)23/h5-8H,1-4H3,(H,19,21)
Standard InChI Key OIDUNRLFBZOTOU-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl
Canonical SMILES COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide features a benzamide backbone substituted with nitro, methoxy, and chloro groups. The molecular formula is C23H20ClN3O8\text{C}_{23}\text{H}_{20}\text{ClN}_3\text{O}_8, with a molecular weight of 526.87 g/mol. Key structural elements include:

  • Nitro group at the 2-position of the benzamide ring, which influences electronic properties and reactivity.

  • Methoxy groups at the 4- and 5-positions of both benzamide and the aniline-derived phenyl ring, enhancing solubility and steric bulk.

  • Chlorine atom at the 4-position of the dimethoxyphenyl group, contributing to hydrophobic interactions in biological systems.

The compound’s planar nitrobenzamide moiety allows for π-π stacking interactions, while the chloro-dimethoxyphenyl group introduces steric effects that may modulate binding to biological targets .

Synthesis and Manufacturing

Precursor Synthesis: 4-Chloro-2,5-dimethoxyaniline

The aniline precursor is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene, as detailed in patents . Key steps include:

  • Catalytic Reduction:

    • Catalyst: Sulfited platinum-on-carbon (0.5–1.0% w/w).

    • Conditions: Xylene solvent, 80–110°C, 10 bar H2\text{H}_2, with morpholine as a co-catalyst.

    • Yield: >90% after crystallization from water .

Amide Coupling

The target compound is synthesized through coupling 4-chloro-2,5-dimethoxyaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride:

  • Reaction Scheme:

    Ar-NH2+R-COClEt3N, DCMAr-NH-CO-R+HCl\text{Ar-NH}_2 + \text{R-COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Ar-NH-CO-R} + \text{HCl}
    • Conditions: Dichloromethane (DCM), triethylamine base, 0–5°C.

    • Purification: Column chromatography (SiO2_2, ethyl acetate/hexane) .

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventDCMEnhances solubility
BaseTriethylamineNeutralizes HCl
Reaction Time4–6 hoursCompletes coupling

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups; poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to photodegradation; nitro groups may undergo reduction under acidic conditions.

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point198–202°C (predicted)Differential Scanning Calorimetry
LogP3.2 ± 0.3Computational (ChemAxon)
pKa8.9 (amide NH)Potentiometric Titration

Biological Activity and Mechanisms

Mitochondrial Stress Induction

Structural analogs like N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide activate innate immunity via mitochondrial reactive oxygen species (ROS) and MAVS aggregation. By analogy, the target compound may:

  • Induce ROS: Disrupt electron transport chain complexes, leading to oxidative stress.

  • Modulate MAVS: Promote antiviral signaling pathways independent of pathogen-recognition receptors (PRRs).

Applications in Scientific Research

Drug Discovery

  • Anticancer Agents: Nitrobenzamides exhibit cytotoxicity against leukemia (IC50_{50} ~2.5 μM).

  • Antiviral Therapeutics: MAVS activation suggests potential against RNA viruses.

Chemical Biology Probes

  • Mitochondrial Function Studies: Tools for probing ROS-dependent signaling pathways.

  • Enzyme Activity Profiling: Fluorescent derivatives enable real-time monitoring of PARP activity.

Future Research Directions

  • Crystallographic Studies: Determine 3D structure to guide structure-activity relationship (SAR) optimization.

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.

  • Derivatization: Synthesize fluorinated analogs for PET imaging applications .

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